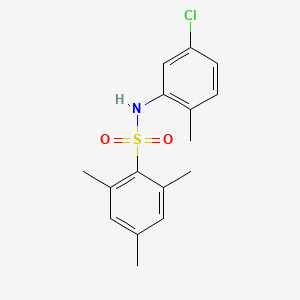
N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide, also known as CTB or Chlorothiazide, is a sulfonamide diuretic drug that is commonly used in the treatment of hypertension and edema. This compound was first synthesized in the 1950s and has since been extensively studied for its therapeutic properties.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide involves the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the kidneys. This leads to a decrease in the reabsorption of sodium and chloride ions, resulting in an increase in their excretion in the urine. This process ultimately leads to a decrease in blood volume and blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. It has been reported to increase the excretion of sodium, chloride, and water in the urine, leading to a decrease in blood volume and blood pressure. This compound has also been shown to increase the excretion of potassium in the urine, which can lead to hypokalemia in some patients.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its well-established diuretic properties. This compound has been extensively studied and its mechanism of action is well understood, making it a reliable tool for investigating the renal system. However, one limitation of using this compound is its potential to cause hypokalemia in some patients, which can complicate experimental results.
Orientations Futures
There are several future directions for research involving N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide. One area of interest is the potential use of this compound in the treatment of heart failure. This compound has been shown to decrease blood volume and blood pressure, which may be beneficial in patients with heart failure. Another area of interest is the development of new diuretic drugs that have fewer side effects than this compound, such as hypokalemia. Finally, there is a need for further research investigating the long-term effects of this compound on the renal system and other organs in the body.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 2,4,6-trimethylaniline in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as NMR and IR spectroscopy.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide has been widely used in scientific research for its diuretic properties. It has been shown to increase the excretion of sodium and water in the kidneys, leading to a decrease in blood volume and blood pressure. This compound has also been used in studies investigating the role of the renin-angiotensin-aldosterone system in hypertension and heart failure.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-10-7-12(3)16(13(4)8-10)21(19,20)18-15-9-14(17)6-5-11(15)2/h5-9,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHYGZZQAPMNHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

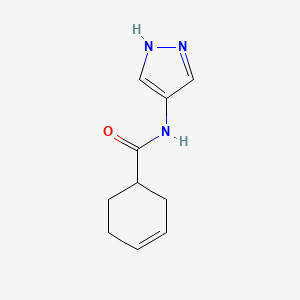

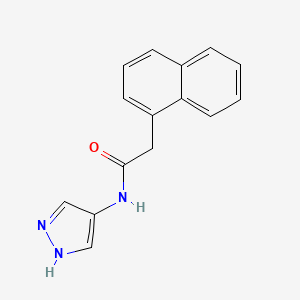


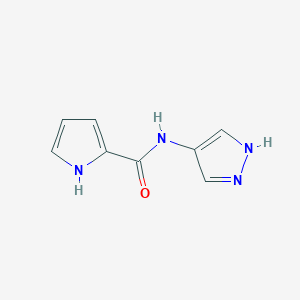
![3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide](/img/structure/B7542132.png)




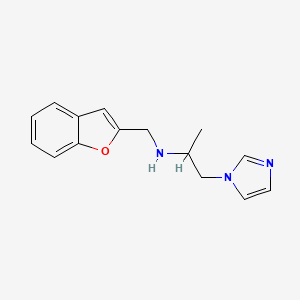

![2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7542185.png)